Cas no 1486-70-0 (3-O-Methyl Quercetin)

3-O-Methyl Quercetin structure
3-O-Methyl Quercetin structure
Productnaam:3-O-Methyl Quercetin
CAS-nummer:1486-70-0
MF:C16H12O7
MW:316.2623
MDL:MFCD00210588
CID:191478
PubChem ID:329769845

3-O-Methyl Quercetin Chemische en fysische eigenschappen

Naam en identificatie

    • 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one
    • 3',4',5,7-TETRAHYDROXY-3-METHOXYFLAVONE
    • 3'.4'.5.7-Tetrahydroxy-3-methoxyflavone
    • 3-O-Methyl Quercetin
    • 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-
    • TETRAHYDROXY-3-METHOXYFLAVONE, 3',4',5,7-(RG)
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxychromen-4-one
    • 5,7,3′ ,4′ -Tetrahydroxy-3-methoxyflavone
    • Quercetin 3-O-methyl ether
    • Quercetin 3-methyl ether
    • [ "Quercetin 3-methyl ether" ]
    • NSC 154016
    • 3-Methylquercetol
    • 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-Methoxy-4H-1-benzopyran-4-one
    • 2-(3,4-Dihydroxyphenyl)-3-methoxy-5,7-dihydroxy-4H-1-benzopyran-4-one
    • 3-O-Methylquercetin
    • 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-
    • 7J92C373RH
    • 3-Methoxy-5,7,3',4'-tetrahydroxyflavone
    • 1195659
    • C04443
    • BDBM50240896
    • UNII-7J92C373RH
    • METHYLQUERCETIN, 3-O-
    • DTXSID20164032
    • 3,4,5,7-Tetrahydroxy-3-methoxyflavone
    • HMS2271J03
    • LMPK12112729
    • NSC154016
    • MLS000877018
    • 5,7,3',4'-Tetrahydroxy-3-methoxyflavone
    • Quercetin-3-methyl ether
    • 1486-70-0
    • 3-methoxyluteolin
    • NS00097338
    • E87133
    • NCGC00017391-01
    • HY-N1860
    • TNP00037
    • 1195659-35-8
    • 3-O-MQ
    • CS-0017729
    • 3-O-Methylquercetin, >=97% (HPLC)
    • SCHEMBL380558
    • PD150612
    • 3-Methoxy-3',4',5,7-tetrahydroxyflavone
    • NSC-154016
    • NCGC00017391-02
    • MEGxp0_000771
    • MFCD00210588
    • NCGC00017391-03
    • 4H-1-Benzopyran-4-one,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-
    • FT-0672191
    • 3'',4'',5,7-tetrahydroxy-3-methoxyflavone
    • 5,7,3' ,4' -Tetrahydroxy-3-methoxyflavone
    • 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-1-benzopyran-4-one)
    • Quercetin-3-O-methyl ether
    • QUERCETIN 3-MONOMETHYL ETHER
    • GLXC-16648
    • AKOS015999072
    • NCGC00142365-01
    • SMR000440662
    • 3',4',5',7'-Tetrahydroxy-3-methoxyflavone
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-chromen-4-one
    • CHEMBL163316
    • cid_5280681
    • A884341
    • Q23068616
    • MS-24652
    • Flavone, 3',4',5,7-tetrahydroxy-3-methoxy-
    • Flavone,4',5,7-tetrahydroxy-3-methoxy-
    • Oprea1_264124
    • ACon1_000818
    • CHEBI:16860
    • ConMedNP.1520
    • MLSMR
    • DA-60282
    • C16H12O7
    • MDL: MFCD00210588
    • Inchi: 1S/C16H12O7/c1-22-16-14(21)13-11(20)5-8(17)6-12(13)23-15(16)7-2-3-9(18)10(19)4-7/h2-6,17-20H,1H3
    • InChI-sleutel: WEPBGSIAWZTEJR-UHFFFAOYSA-N
    • LACHT: O1C2=C([H])C(=C([H])C(=C2C(C(=C1C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])OC([H])([H])[H])=O)O[H])O[H]

Berekende eigenschappen

  • Exacte massa: 316.05800
  • Monoisotopische massa: 316.05830272 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 2
  • Complexiteit: 503
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal tautomers: 162
  • XLogP3: 2.5
  • Topologisch pooloppervlak: 116
  • Oppervlakte lading: 0
  • Moleculair gewicht: 316.26

Experimentele eigenschappen

  • Kleur/vorm: Yellow powder
  • Dichtheid: 1.7±0.1 g/cm3
  • Kookpunt: 643.0±55.0 °C at 760 mmHg
  • Vlampunt: 244.7±25.0 °C
  • PSA: 120.36000
  • LogboekP: 2.29100
  • Dampfdruk: 0.0±2.0 mmHg at 25°C

3-O-Methyl Quercetin Beveiligingsinformatie

  • Symbool: GHS06
  • Signaalwoord:Danger
  • Gevaarverklaring: H301
  • Waarschuwingsverklaring: P301+P310
  • Vervoersnummer gevaarlijk materiaal:UN 2811 6.1 / PGIII
  • WGK Duitsland:3
  • Code gevarencategorie: 25
  • Veiligheidsinstructies: 45
  • Identificatie van gevaarlijk materiaal: T
  • Gevaarklasse:6.1
  • Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
  • PackingGroup:

3-O-Methyl Quercetin Douanegegevens

  • HS-CODE:2914509090
  • Douanegegevens:

    China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3-O-Methyl Quercetin Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1266-1mg
3-O-Methylquercetin
1486-70-0 99.8%
1mg
¥ 1139 2023-09-08
ChemFaces
CFN99616-5mg
3-O-Methylquercetin
1486-70-0 >=98%
5mg
$238 2022-10-09
TRC
M326545-10mg
3-O-Methyl Quercetin
1486-70-0
10mg
$ 488.00 2023-09-07
TRC
M326545-50mg
3-O-Methyl Quercetin
1486-70-0
50mg
$2036.00 2023-05-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1266-5 mg
3-O-Methylquercetin
1486-70-0
5mg
¥2499.00 2022-04-26
Chemenu
CM162658-10mg
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one
1486-70-0 95%
10mg
$*** 2023-03-30
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1266-5mg
3-O-Methylquercetin
1486-70-0 99.8%
5mg
¥ 3148 2023-09-08
A2B Chem LLC
AA73775-1mg
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-
1486-70-0 ≥95%
1mg
$104.00 2024-04-20
A2B Chem LLC
AA73775-5mg
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-
1486-70-0 ≥95%
5mg
$378.00 2024-04-20
Ambeed
A860292-10mg
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one
1486-70-0 98%
10mg
$360.0 2025-02-20

3-O-Methyl Quercetin Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 3 h, rt
Referentie
Quercetin analogs with high fetal hemoglobin-inducing activity
Pabuprapap, Wachirachai; Wassanatip, Yanisa; Khetkam, Pichit; Chaichompoo, Waraluck; Kunkaewom, Sukanya; et al, Medicinal Chemistry Research, 2019, 28(10), 1755-1765

3-O-Methyl Quercetin Raw materials

3-O-Methyl Quercetin Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:1486-70-0)3-O-Methyl Quercetin
A884341
Zuiverheid:99%/99%/99%
Hoeveelheid:5mg/10mg/25mg
Prijs ($):216.0/324.0/550.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:1486-70-0)3-O-Methylquercetin
TB00421
Zuiverheid:>98%
Hoeveelheid:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prijs ($):Onderzoek